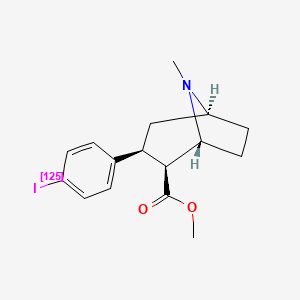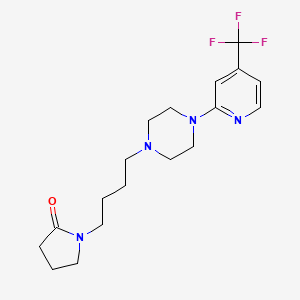
(iodo-125I)RTI-55
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(iodo-125I)RTI-55, also known as iometopane, is a phenyltropane-based psychostimulant used primarily in scientific research. This compound is a non-selective dopamine reuptake inhibitor derived from methylecgonidine. It is particularly notable for its use in mapping the distribution of dopamine and serotonin transporters in the brain through single-photon emission computed tomography (SPECT) imaging .
Métodos De Preparación
The synthesis of (iodo-125I)RTI-55 involves the iodination of RTI-55, a phenyltropane derivative. The iodination process typically employs oxidative techniques using reagents such as IODO-GEN (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) to introduce the iodine-125 isotope into the compound . This method is preferred due to its rapid reaction time, simplicity, and high incorporation of radioactivity with minimal oxidative damage to the compound .
Análisis De Reacciones Químicas
(iodo-125I)RTI-55 undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: The iodination process itself is a substitution reaction where the iodine-125 isotope replaces a hydrogen atom on the phenyl ring.
Aplicaciones Científicas De Investigación
(iodo-125I)RTI-55 is extensively used in scientific research, particularly in the following areas:
Mecanismo De Acción
(iodo-125I)RTI-55 functions as a potent ligand for dopamine and serotonin transporters. It binds with high affinity to these transporters, inhibiting the reuptake of dopamine and serotonin, thereby increasing their levels in the synaptic cleft . This mechanism is crucial for its use in imaging studies to map transporter distributions in the brain.
Comparación Con Compuestos Similares
(iodo-125I)RTI-55 is compared with other phenyltropane derivatives such as RTI-31, RTI-51, and WIN 35,428. While RTI-31 is predominantly dopaminergic, this compound has a higher affinity for serotonin transporters due to the presence of the iodine atom . This unique property makes it more suitable for studies involving both dopamine and serotonin transporters.
Similar compounds include:
RTI-31: Predominantly dopaminergic with lower affinity for serotonin transporters.
RTI-51: Similar to RTI-31 but with different binding affinities.
WIN 35,428: Another phenyltropane derivative with high affinity for dopamine transporters
Propiedades
Número CAS |
144275-73-0 |
|---|---|
Fórmula molecular |
C16H20INO2 |
Peso molecular |
383.24 g/mol |
Nombre IUPAC |
methyl (1R,2S,3S,5S)-3-(4-(125I)iodanylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C16H20INO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1/i17-2 |
Clave InChI |
SIIICDNNMDMWCI-LRRSBLKXSA-N |
SMILES isomérico |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)[125I])C(=O)OC |
SMILES canónico |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,dihydrochloride](/img/structure/B3061715.png)









